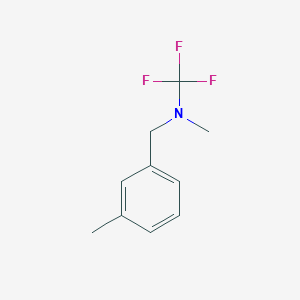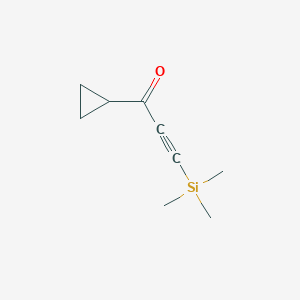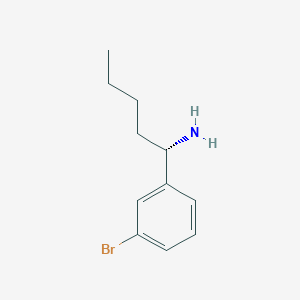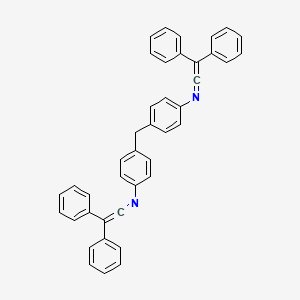
Aniline, 4,4'-methylenebis(N-(diphenylvinylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aniline, 4,4’-methylenebis(N-(diphenylvinylidene)- is a complex organic compound with the molecular formula C41H30N2. This compound is characterized by its intricate structure, which includes multiple aromatic rings and double bonds. It is primarily used in various industrial applications, including dye manufacturing and as an intermediate in chemical synthesis.
Vorbereitungsmethoden
The synthesis of Aniline, 4,4’-methylenebis(N-(diphenylvinylidene)- involves several steps:
Synthetic Routes: The compound can be synthesized through a condensation reaction between aniline derivatives and formaldehyde under acidic or basic conditions. The reaction typically involves heating the reactants to facilitate the formation of the methylene bridge.
Reaction Conditions: The reaction is usually carried out at elevated temperatures, ranging from 80°C to 120°C, and may require a catalyst such as hydrochloric acid or sodium hydroxide to accelerate the process.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Analyse Chemischer Reaktionen
Aniline, 4,4’-methylenebis(N-(diphenylvinylidene)- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aniline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Major Products: The major products formed from these reactions include quinones, reduced aniline derivatives, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Aniline, 4,4’-methylenebis(N-(diphenylvinylidene)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments, as well as in the preparation of various organic compounds.
Biology: The compound is utilized in biochemical assays to detect the presence of specific enzymes or metabolites.
Medicine: Research has explored its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is employed in the production of polymers, resins, and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of Aniline, 4,4’-methylenebis(N-(diphenylvinylidene)- involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, and apoptosis, making it a valuable tool in biomedical research.
Vergleich Mit ähnlichen Verbindungen
Aniline, 4,4’-methylenebis(N-(diphenylvinylidene)- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4,4’-methylenebis(N,N-dimethylaniline) and 4,4’-methylenebis(N-(2-thenylidene)aniline) share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of diphenylvinylidene groups in Aniline, 4,4’-methylenebis(N-(diphenylvinylidene)- imparts unique chemical properties, making it distinct from other related compounds.
Eigenschaften
CAS-Nummer |
32861-04-4 |
|---|---|
Molekularformel |
C41H30N2 |
Molekulargewicht |
550.7 g/mol |
InChI |
InChI=1S/C41H30N2/c1-5-13-34(14-6-1)40(35-15-7-2-8-16-35)30-42-38-25-21-32(22-26-38)29-33-23-27-39(28-24-33)43-31-41(36-17-9-3-10-18-36)37-19-11-4-12-20-37/h1-28H,29H2 |
InChI-Schlüssel |
XPNGPCRFZKPRTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=C=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Ethyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13963499.png)
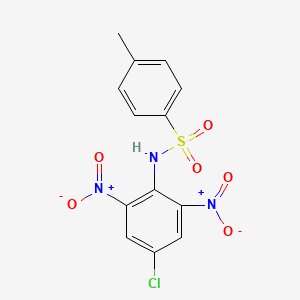
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)propane-1,3-diol](/img/structure/B13963507.png)
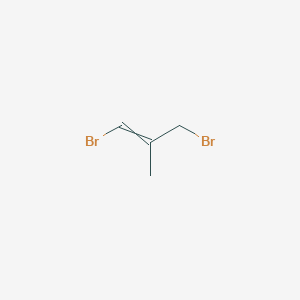
![dimethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid](/img/structure/B13963514.png)

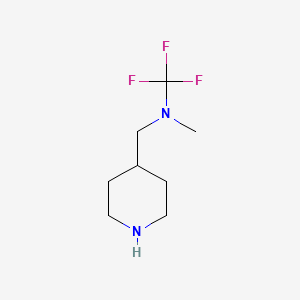

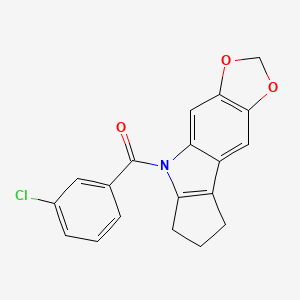

![1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13963569.png)
